1,2-Propylene-d6 carbonate

Vue d'ensemble

Description

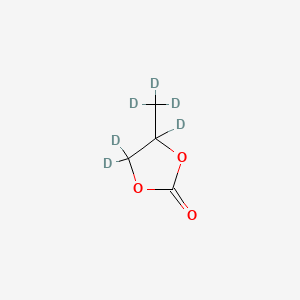

1,2-Propylene-d6 carbonate: is a deuterium-labeled version of 1,2-propylene carbonate, where the hydrogen atoms are replaced with deuterium. This compound is a cyclic carbonate ester derived from propylene glycol. It is a colorless and odorless liquid that serves as a polar, aprotic solvent .

Mécanisme D'action

Target of Action

It is known that this compound is a deuterium-labeled version of 1,2-propylene carbonate . Deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

The incorporation of stable heavy isotopes like deuterium into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s worth noting that the parent compound, 1,2-propylene carbonate, is synthesized from the carbonation of epoxides . This process is considered a green process as it consumes carbon dioxide .

Pharmacokinetics

The substitution of hydrogen atoms with deuterium in drug molecules has been reported to potentially impact their pharmacokinetic profiles .

Result of Action

As a deuterium-labeled compound, it is primarily used for quantitation during the drug development process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Propylene-d6 carbonate. For instance, it is recommended to store the compound at room temperature away from light and moisture . Furthermore, the production process of 1,2-Propylene carbonate, from which this compound is derived, is influenced by environmental factors such as the availability of carbon dioxide .

Analyse Biochimique

Cellular Effects

It is known that the parent compound, 1,2-Propylene carbonate, has a high molecular dipole moment , which could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the parent compound, 1,2-Propylene carbonate, can be synthesized from urea and propylene glycol over zinc acetate

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Propylene-d6 carbonate can be synthesized through the reaction of deuterated propylene glycol with phosgene. The reaction conditions typically involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Another method involves the reaction of deuterated propylene glycol with urea over a zinc acetate catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Propylene-d6 carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form deuterated propylene glycol and carbon dioxide.

Transesterification: It can react with alcohols to form deuterated propylene glycol and the corresponding ester.

Polymerization: It can polymerize to form polycarbonates in the presence of catalysts.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Transesterification: Alcohols, acidic or basic catalysts.

Polymerization: Catalysts such as zinc acetate or tin-based catalysts.

Major Products:

Hydrolysis: Deuterated propylene glycol and carbon dioxide.

Transesterification: Deuterated propylene glycol and esters.

Polymerization: Polycarbonates.

Applications De Recherche Scientifique

1,2-Propylene-d6 carbonate is widely used in scientific research due to its unique properties:

Comparaison Avec Des Composés Similaires

Ethylene carbonate-d4: Another deuterated cyclic carbonate used as a solvent and reagent.

Dimethyl-d6 carbonate: A deuterated carbonate ester used in similar applications.

Propylene oxide-d6: A deuterated epoxide used in the synthesis of deuterated compounds.

Uniqueness: 1,2-Propylene-d6 carbonate is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its deuterium labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Activité Biologique

1,2-Propylene-d6 carbonate (CAS Number: 202480-74-8) is a deuterated form of 1,2-propylene carbonate, which is a cyclic carbonate widely used as a solvent and in the production of polyurethanes. The incorporation of deuterium into its structure can influence its biological activity and pharmacokinetics, making it a subject of interest in pharmaceutical and biochemical research. This article explores the biological activity of this compound, highlighting its properties, potential applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄D₆O₃ |

| Molecular Weight | 108.126 g/mol |

| Density | 1.239 g/cm³ |

| Boiling Point | 241.699 °C |

| Flash Point | 135.257 °C |

The presence of deuterium alters the compound's physical and chemical properties compared to its non-deuterated counterpart, potentially affecting its interaction with biological systems.

Pharmacokinetics

Research indicates that deuteration can significantly influence the pharmacokinetic profiles of drugs. A study by Russak et al. (2019) discusses how deuterium substitution may enhance metabolic stability and alter the distribution of pharmaceuticals in vivo . The unique isotopic characteristics of this compound may therefore provide advantages in drug development, particularly in improving bioavailability and reducing toxicity.

Enzymatic Activity

This compound has been explored as a solvent for enzymatic reactions. In studies involving lipases from Candida antarctica and Candida rugosa, it was found that enzymes maintained their activity over extended periods when dissolved in glycerol carbonate, suggesting a potential for similar applications with this compound . The solvent's properties may support biocatalysis in non-aqueous environments, enhancing enzyme stability and performance.

Study on Biocompatibility

A study investigated the biocompatibility of various carbonates, including this compound. It was found that the compound exhibited favorable interactions with biological tissues when used as a solvent for drug formulations. The study highlighted its low toxicity profile and potential for use in medical applications .

Application in Drug Development

In drug formulation studies, this compound has been utilized as a tracer to assess drug metabolism. The incorporation of deuterium allows for precise tracking of drug distribution and metabolism pathways using techniques such as mass spectrometry . This application is particularly valuable in pharmacokinetic studies where understanding the fate of a drug within biological systems is crucial.

Propriétés

IUPAC Name |

4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662178 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202480-74-8 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propylene-d6 carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.